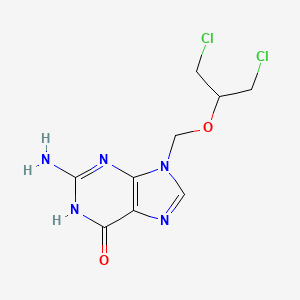
Dedihydroxy Dichloroganciclovir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dedihydroxy Dichloroganciclovir is a chemical compound with the molecular formula C9H11Cl2N5O2 and a molecular weight of 292.12 g/mol . It is an intermediate in the synthesis of the antiviral medication Ganciclovir, which is used to treat infections caused by the herpes virus family. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dedihydroxy Dichloroganciclovir involves the reaction of 2-amino-9-[(2-chloro-1-(chloromethyl)ethoxy)methyl]-1,9-dihydro-6H-purin-6-one with appropriate reagents under controlled conditions. The reaction typically requires a chlorinating agent and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Dedihydroxy Dichloroganciclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol, ethanol, or water, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
科学研究应用
Dedihydroxy Dichloroganciclovir is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of Dedihydroxy Dichloroganciclovir involves its conversion to Ganciclovir, which then inhibits viral DNA replication. Ganciclovir is phosphorylated by viral kinases to form Ganciclovir triphosphate, which selectively inhibits viral DNA polymerase, preventing the replication of viral DNA . This selective inhibition is due to the higher affinity of Ganciclovir triphosphate for viral DNA polymerase compared to cellular DNA polymerases .
相似化合物的比较
Similar Compounds
Ganciclovir: The parent compound from which Dedihydroxy Dichloroganciclovir is derived.
Dedihydroxy N-Acetyl-dichloroganciclovir: Another intermediate in the synthesis of Ganciclovir, with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of Ganciclovir. Its chemical structure allows for selective reactions that are crucial in the production of antiviral agents.
属性
IUPAC Name |
2-amino-9-(1,3-dichloropropan-2-yloxymethyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N5O2/c10-1-5(2-11)18-4-16-3-13-6-7(16)14-9(12)15-8(6)17/h3,5H,1-2,4H2,(H3,12,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWLSXDKTRNXND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CCl)CCl)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

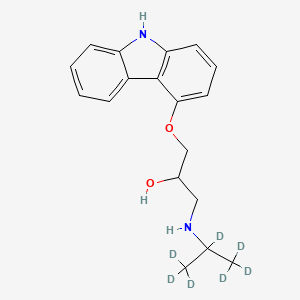
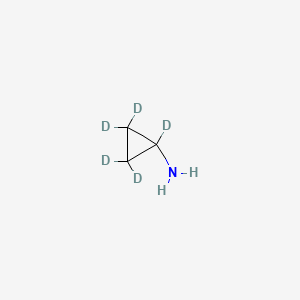
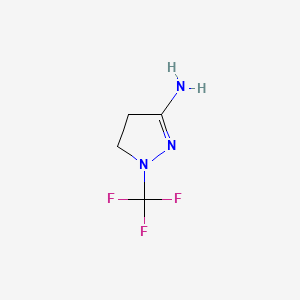
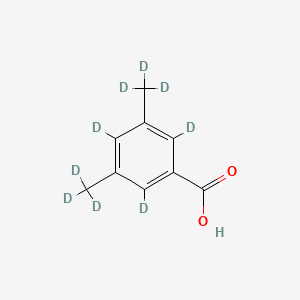
![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)
